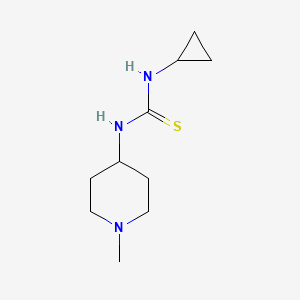
1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit several pharmacological properties, including anticonvulsant, anxiolytic, and antidepressant effects.
作用机制
The mechanism of action of 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine involves the modulation of neurotransmitters, including GABA, serotonin, and norepinephrine, in the brain. 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine acts as a positive allosteric modulator of GABA receptors, which results in the enhancement of GABAergic transmission and the inhibition of neuronal excitability. 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine also increases the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake, which leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has been found to exhibit several biochemical and physiological effects, including the modulation of neurotransmitters, ion channels, and enzymes in the brain. It has been shown to increase the levels of GABA, serotonin, and norepinephrine in the brain, which results in the reduction of anxiety and depression symptoms. 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine also modulates ion channels, including voltage-gated sodium and calcium channels, which results in the inhibition of neuronal excitability. Additionally, 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine inhibits the activity of enzymes, including monoamine oxidase, which leads to an increase in the levels of neurotransmitters in the brain.
实验室实验的优点和局限性
1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high purity level, stability, and specificity for GABA receptors. It can be easily synthesized using various methods and is readily available for research purposes. However, 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine also has some limitations, including its potential toxicity and limited solubility in water. Therefore, researchers should be cautious when handling 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine and use appropriate safety measures.
未来方向
1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has several potential future directions for research, including its use in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Further studies are needed to determine the optimal dosage and administration route for 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine and to evaluate its long-term safety and efficacy. Additionally, 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine may have potential applications in other areas of research, including drug discovery and development, due to its unique pharmacological properties. Further research is needed to explore these potential applications of 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine.
Conclusion
In conclusion, 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anticonvulsant, anxiolytic, and antidepressant effects and modulates neurotransmitters, ion channels, and enzymes in the brain. 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high purity level and specificity for GABA receptors, but also has some limitations, including its potential toxicity. Future research directions for 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine include its use in the treatment of neurological disorders and its potential applications in drug discovery and development.
合成方法
1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine can be synthesized using various methods, including the reaction of 3,4-dimethylbenzoyl chloride with 2-pyridinylpiperazine in the presence of a base, such as triethylamine. Another method involves the reaction of 2-pyridinylpiperazine with 3,4-dimethylbenzoyl isocyanate in the presence of a solvent, such as dichloromethane. Both methods result in the formation of 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine as a white crystalline solid with a high purity level.
科学研究应用
1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. It has been found to exhibit anticonvulsant effects by modulating the activity of GABA receptors in the brain. 1-(3,4-dimethylbenzoyl)-4-(2-pyridinyl)piperazine has also been shown to have anxiolytic and antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
属性
IUPAC Name |
(3,4-dimethylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-6-7-16(13-15(14)2)18(22)21-11-9-20(10-12-21)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTLFICJYUTJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204245 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dimethyl-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)
![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)


![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)
![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)

